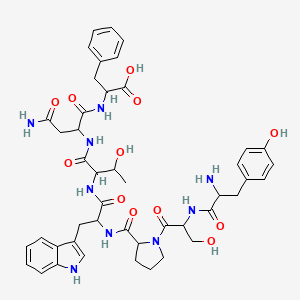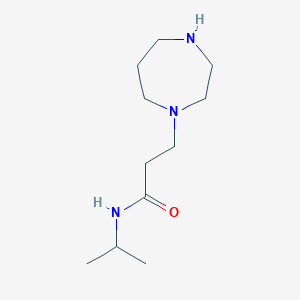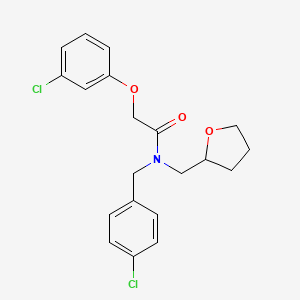![molecular formula C16H16N4S B12114993 5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine](/img/structure/B12114993.png)
5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-4-piperazinothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C16H16N4S . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a piperazine ring and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4-piperazinothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thieno[2,3-d]pyrimidine core.
Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of Phenyl Group: The phenyl group is attached via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for 5-phenyl-4-piperazinothieno[2,3-d]pyrimidine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-4-piperazinothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-Phenyl-4-piperazinothieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-phenyl-4-piperazinothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-2-piperazinothieno[2,3-d]pyrimidine
- 5-Phenyl-4-piperazinopyrimidine
- 5-Phenyl-4-piperazinothieno[3,2-d]pyrimidine
Uniqueness
5-Phenyl-4-piperazinothieno[2,3-d]pyrimidine is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H16N4S |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-phenyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H16N4S/c1-2-4-12(5-3-1)13-10-21-16-14(13)15(18-11-19-16)20-8-6-17-7-9-20/h1-5,10-11,17H,6-9H2 |
Clave InChI |
CROSIIFKOPCIFE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)
![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)


![4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid](/img/structure/B12114942.png)

![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12114957.png)
![Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide](/img/structure/B12114965.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)
![N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B12114969.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12114973.png)

![Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12114978.png)
